molecular formula C15H16N2O2 B13446705 3,5-Bis(2-cyanopropan-2-yl)benzoic acid

3,5-Bis(2-cyanopropan-2-yl)benzoic acid

Cat. No.: B13446705
M. Wt: 256.30 g/mol
InChI Key: VUATUXZRGNXRDW-UHFFFAOYSA-N
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Description

3,5-Bis(2-cyanopropan-2-yl)benzoic acid, also known as Anastrozole Carboxylic Acid, is a high-value benzoic acid derivative primarily recognized as a key synthetic intermediate in pharmaceutical research and development . This compound, with the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol, features two 2-cyanopropan-2-yl substituents arranged symmetrically on a benzoic acid core . Its primary research value lies in its role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The structural motif of the cyanopropan-2-yl group is a critical functional group in medicinal chemistry, often utilized to modulate the biological activity and metabolic stability of drug candidates. As an advanced intermediate, it is essential for researchers working on synthetic routes and process optimization for target molecules. The product is offered with a high level of purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can leverage this compound in various applications, including method development, analytical testing, and as a building block in organic synthesis . Proper storage conditions at room temperature are recommended to ensure the stability and integrity of the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3,5-bis(2-cyanopropan-2-yl)benzoic acid

InChI

InChI=1S/C15H16N2O2/c1-14(2,8-16)11-5-10(13(18)19)6-12(7-11)15(3,4)9-17/h5-7H,1-4H3,(H,18,19)

InChI Key

VUATUXZRGNXRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3,5 Bis 2 Cyanopropan 2 Yl Benzoic Acid

Retrosynthetic Analysis of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-carbon bonds between the aromatic ring and the two tertiary alkyl groups.

A plausible retrosynthetic route involves two key disconnections:

C-C Bond Disconnection: The bonds connecting the two 2-cyanopropan-2-yl groups to the benzene (B151609) ring are disconnected. This suggests a reaction that forms these bonds, such as a radical alkylation. This step simplifies the target molecule to a 3,5-disubstituted benzoic acid precursor and a source of the 2-cyanopropan-2-yl radical.

Functional Group Interconversion (FGI): The carboxylic acid group can be traced back to a more versatile precursor, such as a methyl group on a toluene derivative, which can be oxidized in a late-stage transformation. This simplifies the aromatic core to 3,5-disubstituted toluene.

This analysis points towards a synthetic strategy that begins with a simple benzene or toluene derivative, establishes the 1,3,5-substitution pattern, and culminates in the formation of the carboxylic acid.

Classical and Contemporary Approaches to Ortho/Meta/Para Disubstituted Benzoic Acids

The synthesis of specifically substituted benzoic acids is a cornerstone of organic chemistry, relying heavily on the principles of electrophilic aromatic substitution (EAS). The directing effects of substituents on the benzene ring are critical for achieving the desired isomer.

Classical Approach: The carboxylic acid group is a meta-directing and deactivating group. Therefore, starting with benzoic acid itself, subsequent electrophilic substitutions would be directed to the meta (3 and 5) positions. However, the deactivating nature of the carboxyl group can make these reactions challenging, often requiring harsh conditions. An alternative classical route involves starting with a compound that can be converted to a carboxylic acid later in the synthesis. For example, starting with toluene (an ortho/para-director) is not ideal for a meta-substitution pattern. A more effective strategy is to begin with a meta-directing group that can be later converted into a carboxylic acid or replaced. Nitration of benzene to nitrobenzene, followed by a second substitution at the meta position, and subsequent transformation of the nitro group, is a common tactic. brainkart.com

Contemporary Methods: Modern synthetic chemistry offers more sophisticated strategies. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for creating specific substitution patterns that are difficult to achieve through classical EAS. researchgate.net For instance, directing groups can be employed to guide a metal catalyst to a specific C-H bond (e.g., at the meta position) for functionalization. researchgate.net Another approach is the decarboxylative oxidation of benzoic acids, which can provide access to meta-substituted phenols. nih.gov

Table 1: Selected Strategies for Synthesizing Meta-Disubstituted Benzoic Acids
Starting MaterialKey Transformation(s)Directing Group EffectReference Example
Benzoic AcidDirect Nitration-COOH is meta-directingSynthesis of 3,5-dinitrobenzoic acid orgsyn.org
TolueneNitration -> Oxidation-CH₃ is o,p-directing; requires separation and is inefficient for meta productsOxidation of alkylbenzenes to benzoic acids youtube.com
NitrobenzeneHalogenation -> FGI-NO₂ is meta-directingReduction of nitro groups to amines youtube.com
Aryl HalidesGrignard formation -> CarboxylationHalogen can be placed via various methodsSynthesis via Grignard reagents youtube.com

Direct and Indirect Introduction of the 2-Cyanopropan-2-yl Groups

The installation of the two 2-cyanopropan-2-yl substituents at the meta positions of the benzoic acid core is the key challenge in this synthesis. This can be approached through several mechanistic pathways.

Radical reactions offer a powerful method for forming C-C bonds on aromatic rings, often under milder conditions than traditional ionic reactions.

2,2'-Azobis(2-methylpropionitrile), commonly known as AIBN, is a widely used radical initiator. scientificlabs.co.uk Upon thermal or photochemical decomposition, it breaks down to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. chemicalbook.comwikipedia.orgguidechem.com This decomposition is entropically driven by the release of stable N₂ gas. wikipedia.org

The 2-cyanoprop-2-yl radicals generated from AIBN are relatively stable and can be used to initiate various radical processes, including polymerization and addition reactions. chemicalbook.comwikipedia.org In the context of synthesizing the target molecule, AIBN serves as the direct source of the 2-cyanopropan-2-yl moieties that are to be attached to the aromatic ring. researchgate.net

Table 2: Common Azo-Initiators and Decomposition Conditions
Initiator NameAbbreviationTypical Decomposition TemperatureKey Feature
2,2'-Azobis(2-methylpropionitrile)AIBN65-85 °CWidely used, soluble in organic solvents chemicalbook.comwikipedia.org
1,1′-Azobis(cyclohexanecarbonitrile)V-4080-100 °CHigher decomposition temperature than AIBN
4,4'-Azobis(4-cyanovaleric acid)V-50165-85 °CWater-soluble

The addition of a carbon-centered radical, such as the 2-cyanoprop-2-yl radical, to an aromatic ring proceeds via a homolytic aromatic substitution (SHAr) mechanism. The general steps are:

Initiation: Generation of the 2-cyanoprop-2-yl radical from AIBN via heat or light. wikipedia.orgatamanchemicals.com

Propagation: The radical adds to the aromatic ring of the benzoic acid derivative. This addition disrupts the aromaticity and forms a resonance-stabilized cyclohexadienyl radical intermediate (often called a Wheland intermediate). wikipedia.org

Rearomatization: The intermediate must lose an atom or group to regain aromaticity. In a C-H functionalization context, this typically involves the abstraction of a hydrogen atom by another radical or an oxidant in the reaction mixture.

Modern photoredox catalysis has revolutionized radical aromatic functionalization. nih.gov In a hypothetical photoredox cycle for this synthesis, a photocatalyst, upon excitation by light, could oxidize the benzoic acid derivative to a radical cation. morressier.comacs.org This highly reactive intermediate would then be susceptible to attack by the 2-cyanopropan-2-yl radical. Subsequent steps would lead to the final product and regeneration of the photocatalyst. This approach can offer high regioselectivity and mild reaction conditions. nih.gov

While radical methods introduce the entire 2-cyanopropan-2-yl group at once, alternative strategies could build the group on the ring. These methods focus on installing the nitrile (cyano) group, which is a key component of the substituent.

Nucleophilic Pathways: Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. wikipedia.orgchemistrysteps.com For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Since the carboxylic acid group on the target molecule is a meta-director, a standard SNAr reaction at the 3 and 5 positions would be disfavored unless other activating groups are present. libretexts.org Transition-metal-catalyzed cyanation, such as palladium- or nickel-catalyzed cross-coupling reactions, provides a more general route to introduce cyanide onto aryl halides or triflates, often under milder conditions and with broader substrate scope than SNAr. chinesechemsoc.orgorganic-chemistry.org

Electrophilic Pathways: Electrophilic cyanation involves using a reagent that delivers a "CN⁺" equivalent to a nucleophilic aromatic ring. This approach is generally suitable for electron-rich arenes. tandfonline.com Benzoic acid is an electron-deficient (deactivated) aromatic ring, making it a poor substrate for direct electrophilic cyanation. masterorganicchemistry.com Therefore, this pathway is less synthetically viable for the target molecule unless performed on a precursor ring system that is electron-rich before the installation of the deactivating carboxyl group.

Table 3: Comparison of Selected Cyanation Methods
Method TypeReagent Example(s)Ring RequirementPositionMechanism
Nucleophilic (SNAr)NaCN, KCNElectron-poor with EWG at o/p-positionOrtho, ParaAddition-Elimination chemistrysteps.commasterorganicchemistry.com
Nucleophilic (Metal-Catalyzed)K₄[Fe(CN)₆], Zn(CN)₂Aryl-X (X=Br, I, OTf)AnyOxidative Addition/Reductive Elimination chinesechemsoc.orgorganic-chemistry.org
Radical (Photoredox)TMSCNElectron-rich or neutralVaries (often para)Radical Cation Formation -> Nucleophilic Attack nih.gov
ElectrophilicTosyl Cyanide (TsCN)Electron-richOrtho, ParaElectrophilic Aromatic Substitution tandfonline.com

Alkylation Reactions at the Propane Moiety

A key step in the synthesis of this compound is the formation of the quaternary carbon centers of the two 2-cyanopropan-2-yl groups. This is typically achieved through the alkylation of a precursor molecule. A logical precursor is a dicyano derivative, such as a compound containing 3,5-bis(cyanomethyl)phenyl groups. The carbon atoms of the cyanomethyl groups are rendered acidic by the adjacent nitrile group and can be deprotonated by a strong base to form a carbanion. This carbanion can then act as a nucleophile in a reaction with an alkylating agent, such as a methyl halide (e.g., methyl iodide), to install the two methyl groups on each of the cyanomethyl carbons.

A general reaction scheme for this alkylation is as follows: A 3,5-bis(cyanomethyl)benzoic acid derivative is treated with a strong base, such as sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF). This is followed by the addition of an excess of a methylating agent. The reaction is typically carried out at a controlled temperature to manage the exothermicity of the reaction.

Reactant Reagents Solvent Product
3,5-bis(cyanomethyl)benzoic acid derivative1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH3I)Polar Aprotic Solvent (e.g., DMF)This compound derivative

Esterification and Saponification Routes for the Benzoic Acid Functionality

The benzoic acid group provides a handle for further modifications, and its synthesis often proceeds through an ester intermediate, which is then hydrolyzed in the final step. This strategy is common in organic synthesis to protect the carboxylic acid group during reactions that might otherwise affect it.

Hydrolysis of Methyl 3,5-bis(1-cyano-1-methylethyl)benzoate

The final step in the synthesis of this compound is the hydrolysis, or saponification, of its corresponding methyl ester, methyl 3,5-bis(1-cyano-1-methylethyl)benzoate. This reaction is a standard procedure in organic chemistry.

The ester is typically treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a water-miscible organic solvent like methanol or ethanol. The mixture is heated under reflux to drive the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the carbonyl carbon of the ester. This results in the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, which can then be isolated by filtration or extraction. chemspider.com

A typical procedure for this hydrolysis is detailed in the table below.

Starting Material Reagents Reaction Conditions Product Yield
Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate1. NaOH 2. Water/Methanol 3. HCl (aq)Reflux, 4 hours2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid95% chemspider.com

This table represents a general procedure for methyl ester hydrolysis and is analogous to the hydrolysis of methyl 3,5-bis(1-cyano-1-methylethyl)benzoate.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comprehensive comparative analysis of the synthetic efficiencies and selectivities for the specific production of this compound is not extensively detailed in the available scientific literature. However, general principles of organic synthesis allow for an evaluation of the potential challenges and optimization points in the proposed synthetic route.

The efficiency of the alkylation step is highly dependent on the choice of base, solvent, and reaction temperature. The use of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the acidic C-H bonds of the cyanomethyl groups without competing side reactions. The selectivity of the reaction is generally high, as the acidity of these protons is significantly greater than other C-H bonds in the molecule.

The saponification step is typically a high-yielding reaction. The efficiency is primarily dependent on ensuring complete hydrolysis of the ester, which can be achieved by using a sufficient excess of base and an adequate reaction time. The selectivity is also very high, as the ester is the most reactive functional group towards hydroxide under these conditions.

Further research and process development would be required to establish a detailed comparative analysis of different synthetic routes and to optimize the reaction conditions for yield, purity, and cost-effectiveness in an industrial setting.

Stereochemical Considerations in Synthesis

For the compound this compound, there are no stereocenters in the molecule. The two 2-cyanopropan-2-yl groups are attached to the benzene ring at the 3 and 5 positions, and the benzene ring itself is planar. Each 2-cyanopropan-2-yl group has a quaternary carbon that is attached to two methyl groups, a cyano group, and the phenyl ring. Since two of the substituents on this carbon are identical (the two methyl groups), this carbon is not a chiral center.

Therefore, the synthesis of this compound does not involve the formation of stereoisomers, and as such, stereochemical considerations are not applicable to its synthesis. The product is an achiral molecule.

Advanced Spectroscopic and Analytical Characterization Techniques

Elucidation of Molecular Structure via High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy would be the primary technique for confirming the molecular structure of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid in solution.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopic Analysis

Quantitative ¹H NMR (qNMR) would be employed to determine the purity of the compound. By integrating the signals of the aromatic protons and the methyl protons of the cyanopropanyl groups and comparing them to a certified internal standard, the precise concentration and purity of the sample could be established.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm) Multiplicity Integration Assignment
~12-13 Singlet 1H -COOH
~8.0-8.2 Singlet or Doublet 2H Aromatic H (ortho to -COOH)
~7.8-8.0 Singlet or Triplet 1H Aromatic H (para to -COOH)

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

Two-dimensional NMR techniques would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the aromatic protons, if any is resolved.

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹³C HMBC spectrum is essential for identifying longer-range (2-3 bond) correlations. Key correlations would include the aromatic protons to the quaternary carbons of the cyanopropanyl groups and the carboxylic acid carbon, as well as the methyl protons to the quaternary carbon and the cyano carbon.

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm) Assignment
~165-170 -COOH
~140-145 Aromatic C (substituted with cyanopropanyl)
~130-135 Aromatic C (substituted with -COOH)
~125-130 Aromatic CH
~120-125 -CN
~35-40 -C(CH₃)₂CN

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy would be used to identify the characteristic functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), a C≡N stretching vibration for the nitrile group (around 2230 cm⁻¹), and various C-H and C-C stretching and bending vibrations for the aromatic ring and the alkyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often providing stronger signals for non-polar bonds. The symmetric stretching of the aromatic ring and the C≡N bond would be expected to be prominent in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹) Assignment Technique
~3300-2500 O-H stretch (carboxylic acid) FTIR
~2230 C≡N stretch (nitrile) FTIR, Raman
~1700 C=O stretch (carboxylic acid) FTIR
~1600, 1450 C=C stretch (aromatic) FTIR, Raman
~1300 C-O stretch (carboxylic acid) FTIR

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition (C₁₅H₁₆N₂O₂). The expected exact mass would be compared to the measured mass to confirm the molecular formula with high confidence.

Hypothetical HRMS Data

Ion Calculated m/z
[M+H]⁺ 257.1285
[M+Na]⁺ 279.1104

The fragmentation pattern in the mass spectrum would likely show the loss of the carboxylic acid group, the cyanopropanyl groups, and other characteristic fragments that would support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. This would offer an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

Chromatographic Purity Assessment and Method Development (e.g., HPLC, GC)

The purity of this compound is critical for its use in further research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of chemical compounds.

For acidic aromatic compounds like benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. ekb.eghelixchrom.com This technique separates compounds based on their hydrophobicity. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.comusda.gov The pH of the aqueous buffer is a critical parameter for the analysis of acidic compounds, and it is often acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance, typically around 254 nm. usda.gov

Gas Chromatography can also be used for the analysis of benzoic acid derivatives. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is often necessary to convert the analyte into a more volatile and less polar compound. researchgate.net This can be achieved by esterification or silylation of the carboxylic acid group prior to injection into the GC system. researchgate.net A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. researchgate.net

The development of a robust chromatographic method involves optimizing various parameters such as the column type, mobile phase composition (for HPLC), temperature program (for GC), and detector settings to achieve adequate separation of the main compound from any potential impurities. Method validation is then performed to ensure the method is accurate, precise, linear, and specific for its intended purpose. ekb.eg

While specific chromatographic methods for this compound are not detailed in the public domain, the principles outlined above would be applied to develop a suitable analytical method. The table below illustrates a hypothetical set of parameters for an HPLC method developed for purity assessment.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 60% B for 10 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Purity Result >98% (based on peak area percentage)

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.

For a compound like this compound, TGA would reveal the temperature at which it begins to decompose and the subsequent mass loss associated with this decomposition. The analysis is typically performed by heating a small amount of the sample in a pan on a sensitive microbalance under a controlled atmosphere, such as nitrogen or air, at a constant heating rate.

The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps. For benzoic acid, significant mass loss due to sublimation and decomposition typically occurs at elevated temperatures. researchgate.net

A hypothetical TGA profile for this compound would be expected to show stability up to a certain temperature, followed by one or more mass loss events corresponding to the decomposition of the molecule. The data below represents a plausible thermal stability profile for an aromatic carboxylic acid derivative.

ParameterValue
Instrument Thermogravimetric Analyzer
Sample Mass 5-10 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen (20 mL/min)
Temperature Range 25 °C to 600 °C
Onset of Decomposition ~250 °C
Major Mass Loss Step 250 °C - 400 °C
Residue at 600 °C < 5%

This information is crucial for determining the upper-temperature limit for handling and processing of the compound without significant degradation.

Computational and Theoretical Studies on 3,5 Bis 2 Cyanopropan 2 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energy landscape of a molecule. These theoretical methods provide a microscopic view of molecular structure and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic carboxylic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are utilized to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.netvjst.vn

For a molecule like 3,5-Bis(2-cyanopropan-2-yl)benzoic acid, DFT would predict the geometry of the benzene (B151609) ring, the orientation of the carboxylic acid group, and the spatial arrangement of the two bulky 2-cyanopropan-2-yl substituents. Studies on substituted benzoic acids show that substituents can influence the planarity of the carboxylic acid group relative to the benzene ring. nih.gov

Furthermore, DFT is used to calculate harmonic vibrational frequencies. vjst.vndntb.gov.ua These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzoic Acid Moiety Note: This table presents typical values for a benzoic acid derivative as found in computational studies and does not represent experimental data for this compound.

Parameter Bond/Angle Typical Calculated Value (B3LYP)
Bond Length C=O ~1.23 Å
Bond Length C-O ~1.36 Å
Bond Length O-H ~0.98 Å
Bond Length C-C (ring) ~1.39 - 1.40 Å
Bond Angle O=C-O ~122°
Bond Angle C-C-O ~118°
Dihedral Angle C-C-C=O ~0° or ~180° (near planar)

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. vjst.vnwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. wikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations are commonly used to compute the energies of these orbitals. nih.govresearchgate.net The introduction of electron-donating or electron-withdrawing substituents on the benzene ring can significantly alter the HOMO and LUMO energy levels and thus tune the energy gap. rsc.org For this compound, the cyanopropanyl groups and the carboxylic acid group would influence the electronic distribution and the resulting HOMO-LUMO gap.

Table 2: Representative Quantum Chemical Descriptors Calculated from HOMO-LUMO Energies Note: The values are illustrative for a generic organic molecule and are derived from theoretical calculations.

Parameter Formula Description Typical Value Range (eV)
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital -5.0 to -7.0
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital -1.0 to -3.0
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability 3.0 to 6.0
Ionization Potential (I) -EHOMO Energy required to remove an electron 5.0 to 7.0
Electron Affinity (A) -ELUMO Energy released when an electron is added 1.0 to 3.0
Electronegativity (χ) (I + A) / 2 Measure of the power to attract electrons 3.0 to 5.0
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 1.5 to 3.0

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C-C bond linking the carboxylic acid to the benzene ring and the C-C bonds connecting the cyanopropanyl groups.

Theoretical calculations can map the potential energy surface as a function of these rotational angles (dihedrals). This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). In many substituted benzoic acids, steric hindrance between the ortho substituents and the carboxylic acid group can lead to non-planar conformations. researchgate.netuky.edu For the title compound, the bulky 2-cyanopropan-2-yl groups at the meta positions would sterically interact with the carboxylic acid group, influencing its preferred orientation relative to the ring. uky.edu

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of molecules in a solution over time. ucl.ac.ukresearchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations could be used to study its behavior in various solvents. ucl.ac.uk Key areas of investigation include solvation shell structure, diffusion rates, and the dynamics of self-association. acs.orgumd.edu Aromatic carboxylic acids are known to form dimers and other aggregates in solution, and MD simulations can elucidate the stability and structure of these clusters and the role of solvent molecules in mediating these interactions. ucl.ac.ukacs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum mechanical calculations have become a valuable tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.com By calculating the magnetic shielding tensor for each nucleus in the molecule, a theoretical NMR spectrum can be generated.

DFT-based methods are frequently employed for this purpose. nih.gov Comparing the predicted chemical shifts with experimental data can be crucial for confirming the structure of a complex molecule. researchgate.net However, studies on substituted benzoic acid esters have shown that empirical prediction methods can sometimes fail, especially for protons near bulky substituents, highlighting the need for detailed computational studies to understand unexpected variances in chemical shifts. bohrium.comnih.gov

Table 3: Illustrative Comparison of Experimental and DFT-Calculated 1H NMR Chemical Shifts (ppm) for a Substituted Benzene Ring Note: Data is hypothetical and serves to illustrate the typical accuracy of such predictions.

Proton Position Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
H-2 8.10 8.15 +0.05
H-4 7.55 7.60 +0.05
H-6 7.95 7.98 +0.03

Intermolecular Interactions and Hydrogen Bonding Network Formation

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For carboxylic acids, the most significant interaction is the formation of strong hydrogen bonds. Benzoic acid and its derivatives typically form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. vjst.vnresearchgate.net This common motif is known as an R22(8) graph-set notation. researchgate.net

Computational studies can be used to analyze the crystal packing and quantify the energies of these interactions. Hirshfeld surface analysis is one such method that maps the intermolecular contacts in a crystal. dntb.gov.ua Besides the primary hydrogen bonding, other weaker interactions like C-H···O, C-H···N, or π-π stacking can also play a role in stabilizing the crystal structure. uky.edu For this compound, the presence of nitrile groups introduces the possibility of C-H···N interactions, in addition to the dominant carboxylic acid dimerization.

Chemical Reactivity and Derivatization of 3,5 Bis 2 Cyanopropan 2 Yl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of aromatic acids to form esters and amides.

The conversion of the carboxylic acid group to an ester is a fundamental transformation. Various standard methods can be employed for the esterification of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid. dergipark.org.tr One common approach is the Fischer-Speier esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. jocpr.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be utilized. The Mitsunobu reaction, for example, allows for the esterification of benzoic acids with phenols under neutral conditions. researchgate.net Another effective method involves the use of tin(II) compounds as catalysts, which can facilitate the reaction between benzoic acid and alcohols having from 7 to 13 carbon atoms. google.com These reactions lead to the formation of various ester derivatives, which can be tailored by the choice of alcohol.

Ester Derivative NameReactant AlcoholPotential Synthesis Method
Methyl 3,5-bis(2-cyanopropan-2-yl)benzoateMethanolAcid-catalyzed esterification
Ethyl 3,5-bis(2-cyanopropan-2-yl)benzoateEthanolAcid-catalyzed esterification
Phenyl 3,5-bis(2-cyanopropan-2-yl)benzoatePhenolMitsunobu reaction
Benzyl 3,5-bis(2-cyanopropan-2-yl)benzoateBenzyl alcoholDCC/DMAP coupling

The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propanephosphonic acid anhydride (B1165640) (T3P), which facilitate the formation of the amide bond. bachem.com Catalytic methods using reusable Lewis acids like niobium(V) oxide (Nb2O5) have also been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. researchgate.net These methods are generally compatible with various functional groups. lookchemmall.com The reaction of this compound with various amines or amino acid esters would produce a library of corresponding amide derivatives or peptide coupling analogues.

Amide Derivative NameReactant AminePotential Coupling Reagent
N-Methyl-3,5-bis(2-cyanopropan-2-yl)benzamideMethylamineHATU
N-Phenyl-3,5-bis(2-cyanopropan-2-yl)benzamideAnilineDCC
3,5-Bis(2-cyanopropan-2-yl)-N-(pyridin-2-yl)benzamide2-AminopyridineEDC/HOBt
(3,5-Bis(2-cyanopropan-2-yl)benzoyl)glycine methyl esterGlycine methyl esterT3P

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of the molecule, while substituted, can still participate in further functionalization reactions, primarily through electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a key class of reactions for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The carboxylic acid group is a well-known deactivating group and a meta-director. The 2-cyanopropan-2-yl groups are also electron-withdrawing due to the nitrile functionality and are therefore expected to be deactivating, meta-directing groups as well.

Considering the positions on the aromatic ring relative to the carboxylic acid at C1:

The 2-cyanopropan-2-yl groups are at C3 and C5.

The carboxylic acid directs incoming electrophiles to the C5 and C3 positions, which are already occupied.

The 2-cyanopropan-2-yl groups at C3 and C5 direct incoming electrophiles to the C1 position (occupied by COOH) and to each other's positions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds but require an aryl halide or triflate as a starting material. mdpi.comresearchgate.net The parent compound, this compound, does not possess a suitable leaving group for these reactions.

However, if the molecule were first subjected to an electrophilic halogenation reaction as described in section 5.2.1, a bromo or chloro derivative could be synthesized (e.g., 2-bromo-3,5-bis(2-cyanopropan-2-yl)benzoic acid). This halogenated intermediate could then serve as a substrate in a Suzuki-Miyaura coupling with a boronic acid, a Heck coupling with an alkene, or a Buchwald-Hartwig amination with an amine. rsc.org This two-step sequence would allow for the introduction of a wide variety of aryl, vinyl, or amino substituents at the ortho-positions of the aromatic ring. mdpi.com

Transformations of the Nitrile Functionality

The two nitrile groups on the molecule represent versatile functional handles that can be converted into several other groups. researchgate.net Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis leads to a carboxylic acid. Selective hydrolysis of the nitrile groups in the presence of the existing carboxylic acid would be challenging but could potentially be achieved with specific catalysts.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would convert the parent molecule into a diamino-substituted benzoic acid.

Cycloaddition: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

These transformations significantly alter the electronic and structural properties of the molecule, providing pathways to novel derivatives with different functionalities and potential applications.

Reduction to Amine Derivatives

The twin nitrile functionalities of this compound are susceptible to reduction, a common and versatile reaction for the synthesis of primary amines. This transformation can be achieved using several reducing agents, with the choice of reagent often influencing the reaction conditions and selectivity.

One of the most prevalent methods for the reduction of nitriles is catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. High pressures and temperatures are often required to facilitate this transformation. For industrial-scale productions, catalytic hydrogenation is frequently the method of choice due to its cost-effectiveness, despite the need for specialized equipment to handle high-pressure reactions.

Alternatively, chemical reducing agents offer a milder and often more laboratory-friendly approach. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the amine. Another common reducing agent is sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, which provides an effective system for nitrile reduction.

The reduction of this compound would be expected to proceed to the corresponding diamine, 3,5-Bis(2-aminopropan-2-yl)benzoic acid, under appropriate conditions. The general reaction scheme for the reduction of a nitrile to a primary amine is as follows:

R-C≡N + 2 H₂ → R-CH₂-NH₂

Reducing Agent Typical Conditions Product
H₂/Pd, Pt, or NiHigh pressure and temperaturePrimary amine
LiAlH₄Anhydrous ether or THF, followed by H₃O⁺ workupPrimary amine
NaBH₄/CoCl₂Alcoholic solventPrimary amine

Hydrolysis to Amide or Carboxylic Acid Derivatives

The nitrile groups of this compound can undergo hydrolysis under either acidic or basic conditions to yield amide or carboxylic acid derivatives. The extent of hydrolysis can often be controlled by the reaction conditions.

Under mild acidic or basic conditions, partial hydrolysis of the nitrile groups can lead to the formation of the corresponding diamide (B1670390) derivative. For instance, treatment with a mineral acid like hydrochloric acid at moderate temperatures can favor the formation of the amide.

More vigorous reaction conditions, such as prolonged heating with a strong acid or base, will typically lead to complete hydrolysis of the nitrile groups to carboxylic acid functionalities. This would result in the formation of a tricarboxylic acid derivative. The hydrolysis of nitriles is a stepwise process, with the amide being a key intermediate.

The general schemes for the acid- and base-catalyzed hydrolysis of nitriles are:

Acid-Catalyzed Hydrolysis: R-C≡N + H₂O --(H⁺)--> [R-CONH₂] --(H₂O, H⁺)--> R-COOH + NH₄⁺

Base-Catalyzed Hydrolysis: R-C≡N + OH⁻ --(H₂O)--> [R-CONH₂] --(OH⁻)--> R-COO⁻ + NH₃

Reaction Condition Intermediate Product Final Product
Mild acid or baseAmide-
Strong acid, heatAmideCarboxylic acid
Strong base, heatAmideCarboxylate salt

Reactivity of the Tertiary Carbon Atom in the Cyanopropan-2-yl Groups

The tertiary carbon atoms alpha to the nitrile groups in this compound exhibit a degree of reactivity owing to the electron-withdrawing nature of the adjacent cyano group. This can facilitate the formation of a carbanion at this position, which can then participate in various nucleophilic reactions.

One of the key reactions involving the alpha-carbon of nitriles is alkylation. The formation of a nitrile enolate can be achieved by treatment with a strong base, such as lithium diisopropylamide (LDA). This enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the tertiary position. However, given the steric hindrance of the tertiary carbon in the cyanopropan-2-yl group, the choice of the alkylating agent and reaction conditions would be critical to the success of such a transformation. Primary alkyl halides would be the most suitable electrophiles to minimize competing elimination reactions.

The general mechanism for the alkylation of a nitrile at the alpha-carbon is as follows:

Deprotonation with a strong base to form a nitrile enolate.

Nucleophilic attack of the enolate on an alkyl halide.

It is important to note that for tertiary carbons, the propensity for elimination reactions increases, and careful selection of the base and reaction conditions is necessary to favor the desired alkylation product.

Supramolecular Assembly and Self-Aggregation Behavior via Hydrogen Bonding

The presence of the carboxylic acid group in this compound imparts the ability to form strong and directional hydrogen bonds. This is a key feature that drives the self-assembly and aggregation of the molecules in the solid state and in certain solvents.

Benzoic acid and its derivatives are well-known to form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid moieties. This results in a characteristic R²₂(8) ring motif. It is highly probable that this compound would also exhibit this dimeric association.

Role As a Building Block in Complex Chemical Architectures and Advanced Materials Synthesis

Precursor in Multi-Step Organic Synthesis Pathways

The reactivity of the carboxylic acid and the cyanopropan-2-yl groups allows for a variety of subsequent transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling further coupling reactions. wikipedia.org The tertiary alkyl nitrile groups, while relatively stable, can potentially be hydrolyzed or reduced under specific conditions to introduce other functionalities. This dual reactivity makes it a valuable intermediate for creating more complex molecules with tailored properties.

Monomer in Polymerization Reactions

The structure of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid lends itself to applications in polymer chemistry, primarily as a functional monomer or as a precursor to polymerization initiators.

Relevance in Controlled Radical Polymerization (e.g., RAFT Polymerization, considering related 2-cyanopropan-2-yl benzodithioate as a chain transfer agent)

The most significant role of the this compound core in polymerization is linked to controlled radical polymerization (CRP) techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The 2-cyanopropan-2-yl group is a well-established and effective leaving group (R-group) in RAFT chain transfer agents (CTAs). rsc.orgrsc.org

The general mechanism of RAFT polymerization involves a chain transfer agent, typically a thiocarbonylthio compound (S=C(Z)S-R), which mediates the polymerization to produce polymers with controlled molecular weights and low dispersity. The effectiveness of the RAFT agent is highly dependent on the nature of the Z and R groups. The 2-cyanopropan-2-yl radical is an excellent homolytic leaving group, capable of efficiently re-initiating polymerization.

While this compound is not a CTA itself, it can be readily converted into a bifunctional or multi-functional RAFT agent. The carboxylic acid group provides a handle for further chemical modification. For example, it could be reacted with a suitable thiol-containing compound to generate a dithiobenzoate or trithiocarbonate (B1256668) moiety, thereby creating a novel RAFT agent with two 2-cyanopropan-2-yl leaving groups. Such a bifunctional RAFT agent could be used to synthesize triblock copolymers or other complex polymer architectures.

Furthermore, the core structure is analogous to initiators used in another prominent CRP technique, Atom Transfer Radical Polymerization (ATRP). For instance, 3,5-bis(2-bromopropionyloxy)benzoic acid has been utilized as a difunctional initiator for ATRP. researchgate.net This suggests that this compound could potentially be modified to act as a bifunctional initiator for other CRP methods as well.

Polymerization TechniquePotential Role of this compoundKey Structural Feature
RAFT Polymerization Precursor to a bifunctional Chain Transfer Agent (CTA)Two 2-cyanopropan-2-yl leaving groups
ATRP Potential precursor to a bifunctional initiator (by analogy)Dihalogenated derivatives

Ligand or Intermediate in Coordination Chemistry

The carboxylic acid functionality of this compound makes it a candidate for use as a ligand in coordination chemistry. Benzoic acid and its derivatives are widely employed as organic linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate bridging, etc.), leading to the formation of one-, two-, or three-dimensional networks.

The bulky 2-cyanopropan-2-yl substituents at the 3 and 5 positions would exert significant steric influence on the coordination environment around the metal centers. This steric hindrance could direct the self-assembly process, potentially leading to the formation of porous structures or unique network topologies that would not be accessible with simpler benzoic acid ligands. The nitrile groups themselves could also potentially participate in coordination to certain metal ions, further influencing the final structure.

While specific examples of coordination complexes or MOFs incorporating this compound are not prominently reported, the vast field of MOF chemistry suggests its potential utility in creating novel materials with tailored pore sizes and functionalities.

Design and Synthesis of Functional Materials Incorporating the this compound Core

The incorporation of the this compound core into functional materials can be achieved through the pathways described above. By leveraging its role in polymerization and coordination chemistry, materials with specific properties can be designed.

For instance, polymers synthesized using a RAFT agent derived from this molecule would possess a central benzoic acid unit. This functionality could be used for post-polymerization modification, such as grafting other molecules or cross-linking polymer chains. The resulting polymers could find applications in areas such as drug delivery, coatings, and advanced composites.

In the context of MOFs, the cyanopropan-2-yl groups could impart specific properties to the framework. The nitrile functionalities could serve as sites for post-synthetic modification, or their polarity could influence the selective adsorption of guest molecules within the pores of the material. The design of such functional MOFs could lead to applications in gas storage, separation, and catalysis.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future development of 3,5-Bis(2-cyanopropan-2-yl)benzoic acid hinges on the creation of synthetic pathways that are not only efficient but also adhere to the principles of green chemistry. Current synthetic approaches for analogous structures often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more atom-economical and environmentally benign routes.

One promising avenue is the exploration of catalytic C-H activation. A direct, catalyzed reaction to install the 2-cyanopropan-2-yl groups onto the 3 and 5 positions of a benzoic acid precursor would represent a significant improvement over traditional multi-step syntheses that might involve protecting groups and functional group interconversions. Additionally, investigating biosynthetic pathways, inspired by the microbial production of other benzoic acid derivatives, could offer a completely sustainable long-term manufacturing solution. mdpi.com The use of biocatalysts or engineered enzymes could enable the synthesis to proceed under mild, aqueous conditions, drastically reducing the environmental footprint.

Key areas for improvement include:

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or water.

Catalyst Development: Designing highly active and selective catalysts (e.g., transition metal or enzymatic) to reduce reaction times and energy consumption.

Process Intensification: Optimizing reaction conditions to maximize yield and minimize byproduct formation.

Proposed StrategyKey AdvantagesResearch Focus
Direct C-H FunctionalizationReduces step count, improves atom economy.Development of selective catalysts (e.g., Pd, Ru, Rh-based).
Biocatalysis/BiosynthesisUses renewable feedstocks, mild conditions, biodegradable. mdpi.comEnzyme screening and engineering, metabolic pathway design. mdpi.com
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Optimization of reaction parameters and solvent choice.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique arrangement of a carboxylic acid and two nitrile functionalities on a single aromatic ring opens up a wide range of possibilities for novel chemical transformations. The steric hindrance imposed by the bulky 2-cyanopropan-2-yl groups could lead to unusual selectivity and reactivity.

Future research should focus on leveraging these functional groups for polymerization and materials synthesis. The dinitrile functionality could be a monomer for cyclotrimerization reactions to form triazine-linked networks, potentially catalyzed by low-valent titanium species or other organometallic complexes. researchgate.net This could lead to the creation of porous organic polymers (POPs) or covalent organic frameworks (COFs) with tailored porosity for applications in gas storage or catalysis. The carboxylic acid group provides a handle for post-synthetic modification, allowing for the tuning of the material's surface properties.

Furthermore, the 2-cyanopropan-2-yl group itself is known for its role in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where it can act as a leaving group. d-nb.info Investigating whether this compound or its derivatives can function as novel RAFT agents or initiators is a compelling research direction.

Functional GroupPotential TransformationPotential Application
Nitrile GroupsCatalytic Cyclotrimerization researchgate.netPorous Organic Polymers, Covalent Organic Frameworks
Nitrile GroupsHydrolysis to Amides/Carboxylic AcidsSynthesis of polyamides or poly(amic acid)s
Carboxylic AcidAmide or Ester CouplingFunctionalization, drug discovery scaffolds, polymer end-capping
2-Cyanopropan-2-yl GroupRAFT Polymerization Initiator/Agent d-nb.infoControlled polymer synthesis

Advanced Characterization of Solid-State and Solution-Phase Behavior

A thorough understanding of the physicochemical properties of this compound is crucial for its application. While basic characterization is standard, advanced techniques can provide deeper insights into its structure and behavior.

In the solid state, single-crystal X-ray diffraction would be invaluable for determining the precise molecular geometry and packing arrangement. researchgate.net Understanding the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, is key to predicting its material properties. Techniques like solid-state NMR and powder X-ray diffraction (PXRD) could be used to characterize bulk material and study polymorphism.

In solution, advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) could reveal information about self-assembly or aggregation behavior. The propensity of carboxylic acids to form hydrogen-bonded dimers could be studied using variable concentration and temperature NMR experiments, which would be critical for controlling its reactivity in solution-phase reactions.

Characterization TechniqueInformation GainedArea of Impact
Single-Crystal X-ray DiffractionMolecular structure, bond lengths/angles, crystal packing. researchgate.netMaterial design, computational model validation.
Solid-State NMRInformation on local chemical environments in the bulk solid.Understanding polymorphism and bulk properties.
Diffusion-Ordered NMR (DOSY)Self-aggregation and intermolecular interactions in solution.Reaction mechanism studies, formulation science.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of intermolecular binding.Supramolecular chemistry, host-guest systems.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery of new derivatives of this compound with customized properties. By modeling the electronic structure and energy of the molecule and its potential derivatives, researchers can predict reactivity and guide experimental efforts.

Future computational studies should focus on:

Predicting Reactivity: Calculating reaction barriers for proposed transformations to identify the most promising synthetic routes and novel reaction pathways. For example, DFT can model the steric effects of the 2-cyanopropan-2-yl groups on the reactivity of the carboxylic acid. d-nb.info

Designing Functional Materials: Simulating the electronic properties (e.g., HOMO/LUMO levels) of polymers or frameworks derived from this molecule to predict their suitability for applications in electronics or catalysis.

Screening for Biological Activity: Although outside the scope of direct synthesis, computational docking studies could explore the potential of derivatives as building blocks in medicinal chemistry, for instance, by modifying the core structure to interact with specific biological targets.

Integration into Emerging Fields of Chemical Science (e.g., Flow Chemistry, Mechanochemistry)

The application of modern chemical technologies like flow chemistry and mechanochemistry could revolutionize the synthesis and utilization of this compound.

Flow Chemistry: Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and process control compared to traditional batch chemistry. researchgate.net Developing a flow process for this compound could enable safer handling of potentially hazardous reagents and intermediates, allow for precise temperature and pressure control to improve selectivity, and facilitate automated, on-demand production.

Mechanochemistry: This field involves using mechanical force to induce chemical reactions, often in the absence of bulk solvents. taltech.ee Given the solid nature of the compound, mechanochemical methods could be explored for its synthesis or subsequent reactions. For example, solid-state amide coupling of the carboxylic acid group via ball milling would be a highly sustainable alternative to solvent-based methods, reducing waste and energy consumption. taltech.ee Exploring the mechanochemical polymerization of the nitrile groups is another exciting, unexplored avenue.

TechnologyPotential ApplicationKey Benefits
Flow ChemistryAutomated, multi-step synthesis of the compound and its derivatives. researchgate.netEnhanced safety, improved reproducibility, easier scale-up.
MechanochemistrySolvent-free synthesis and post-synthetic modification (e.g., amide coupling). taltech.eeReduced solvent waste, energy efficiency, access to novel reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Bis(2-cyanopropan-2-yl)benzoic acid, and what factors influence reaction efficiency?

  • Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzoic acid derivatives. For example, bromination of precursor molecules followed by cyano group introduction via nucleophilic substitution or azidation/reduction pathways (as seen in analogous compounds) can be adapted . Key factors include:

  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Exothermic reactions (e.g., bromination) require gradual addition of reagents to avoid side products.
    • Yield optimization : Purification via recrystallization or column chromatography is critical, as residual impurities (e.g., unreacted cyanopropane derivatives) can reduce final yield .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Data collection requires high-quality crystals grown via slow evaporation in solvents like ethanol/water mixtures .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyano groups at 2-cyanopropan-2-yl).
  • FT-IR : Peaks at ~2240 cm1^{-1} indicate nitrile (-CN) stretching .

Q. What analytical methods are suitable for quantifying this compound in mixtures?

  • Methodological Answer :

  • Reverse-phase HPLC : Use a C18 column with mobile phase acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid for retention time reproducibility. Detection at 254 nm (UV-Vis) is optimal for aromatic systems .
  • Mass spectrometry (MS) : Electrospray ionization (ESI) in negative ion mode detects the deprotonated molecular ion [M-H]^-. Adjust mobile phase to replace phosphoric acid with 0.1% formic acid for MS compatibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release during decomposition.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 4°C to prevent moisture absorption and degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve purity and scalability of this compound?

  • Methodological Answer :

  • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization).
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically.
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

  • Methodological Answer :

  • DFT calculations : Compare optimized geometries (using B3LYP/6-31G* basis sets) with X-ray data to identify discrepancies (e.g., torsional angles).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing anomalies .
  • Dynamic NMR : Probe conformational flexibility in solution to reconcile static crystal structures with dynamic behavior .

Q. What strategies are effective for detecting and quantifying this compound as a metabolite in biological samples?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) with transitions specific to [M-H]^- → fragment ions (e.g., m/z 245 → 201). Validate with deuterated internal standards to correct matrix effects .
  • Enzymatic hydrolysis : Treat samples with β-glucuronidase/sulfatase to detect conjugated metabolites (e.g., glucuronides) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies :
  • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC-MS.
  • Thermal stress : Heat at 60°C for 72 hours to assess thermal decomposition products.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity to guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.